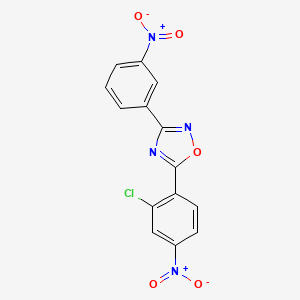![molecular formula C14H17N3O2 B6088054 5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidinones and has a molecular formula of C14H16N2O2. In
Wirkmechanismus
The mechanism of action of 5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone can affect various biochemical and physiological processes in the body. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It may also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments is its potential therapeutic applications in the treatment of various diseases. It can also be used as a tool to study the mechanisms of inflammation, tumor growth, and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, it may be useful to study its pharmacokinetics and toxicity in order to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone can be achieved through various methods. One of the commonly used methods is the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound. Other methods include the reaction of 4-methoxyaniline with ethyl acetoacetate and urea in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
5-ethyl-2-(4-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-9(2)15-14(17-13(12)18)16-10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEUMZOHKPTNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-[(4-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)

amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)


methanone](/img/structure/B6088047.png)

![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![methyl 1-[3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6088097.png)